2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid
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Overview
Description
2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid is a complex organic compound with significant biochemical and pharmacological properties It is characterized by its intricate structure, which includes an amino acid backbone linked to a purine base and a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Amino Acid Backbone: This can be achieved through standard peptide synthesis techniques, using protected amino acids and coupling reagents.
Attachment of the Purine Base: The purine base, such as adenine, is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Incorporation of the Sugar Moiety: The sugar moiety is typically added via glycosylation reactions, using protected sugar derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the purine base or the amino acid backbone, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular processes, such as DNA replication and repair, due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit viral replication by interfering with viral polymerases or induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but lacking the amino acid component.
Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar, involved in DNA synthesis.
Adenine: The purine base present in the compound, essential for nucleic acid structure and function.
Uniqueness
2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid is unique due to its combination of an amino acid, purine base, and sugar moiety. This structural complexity allows it to participate in a wide range of biochemical reactions and makes it a valuable tool for scientific research.
Properties
Molecular Formula |
C15H23N7O5 |
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Molecular Weight |
381.39 g/mol |
IUPAC Name |
2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid |
InChI |
InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7?,8-,10-,11-,14-/m1/s1 |
InChI Key |
JISVTSUBJCPLSV-HVMNINKTSA-N |
Isomeric SMILES |
CN(CCC(C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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